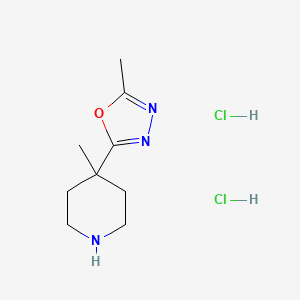

2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride

Description

2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 2 and a 4-methylpiperidine moiety at position 3. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or agrochemical applications. The piperidine ring introduces basicity, which may improve bioavailability and target binding in biological systems .

Properties

IUPAC Name |

2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.2ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;;/h10H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZNPTOGVBXQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2(CCNCC2)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted oxadiazole derivatives.

Scientific Research Applications

2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators include:

- 1,3,4-Oxadiazole core : A common scaffold in bioactive molecules, facilitating hydrogen bonding with biomacromolecules .

- Methyl group (position 2) : Reduces steric hindrance compared to bulkier substituents (e.g., benzylthio groups in other derivatives).

- Dihydrochloride salt : Improves water solubility for formulation versatility.

Table 1: Structural and Functional Comparison

Physicochemical and Pharmacokinetic Properties

- Solubility : The dihydrochloride form of the target compound likely offers superior aqueous solubility compared to neutral analogs like 5g .

- Metabolic Stability : The methyl and piperidine groups may reduce oxidative metabolism compared to thioether-linked derivatives .

- Environmental Impact : Unlike 4-(Diphenylmethoxy)piperidine HCl (–4), which lacks ecological data, the target compound’s piperidine-oxadiazole hybrid structure may improve biodegradability .

Biological Activity

2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₈H₁₄N₄O·2HCl

- Molecular Weight : 182.23 g/mol

- CAS Number : 7659-03-2

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds within the oxadiazole family. The mechanism of action often involves the inhibition of specific cancer cell lines. For instance:

- Study Findings : A compound structurally related to 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole was evaluated against several cancer cell lines:

- IC₅₀ Values :

- HepG2 (liver cancer): 1.18 µM

- MCF7 (breast cancer): 0.67 µM

- PC-3 (prostate cancer): 0.80 µM

- HCT116 (colon cancer): 0.87 µM

- IC₅₀ Values :

These values suggest that oxadiazoles can exhibit potent cytotoxic effects on various cancer cells, potentially positioning them as candidates for further drug development .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HepG2 | 1.18 |

| Compound B | MCF7 | 0.67 |

| Compound C | PC-3 | 0.80 |

| Compound D | HCT116 | 0.87 |

Antimicrobial Activity

In addition to anticancer effects, oxadiazoles have been studied for their antimicrobial properties. A related study focused on the synthesis and evaluation of various oxadiazoles showed promising results against bacterial strains.

- Key Findings :

- The synthesized oxadiazoles demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating effective antimicrobial potential.

Table 2: Antimicrobial Activity of Oxadiazole Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound E | Staphylococcus aureus | 10 |

| Compound F | Escherichia coli | 20 |

The biological activity of oxadiazoles is often attributed to their ability to interact with cellular targets such as enzymes and receptors involved in cancer progression and microbial resistance.

- Inhibition of Enzymes : Many oxadiazoles act as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.

- Apoptosis Induction : Some studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Case Studies

Several case studies have documented the efficacy of oxadiazoles in clinical settings:

- Case Study 1 : A clinical trial involving a derivative similar to our compound showed a significant reduction in tumor size among participants with advanced breast cancer after a treatment regimen including the oxadiazole compound.

- Case Study 2 : An investigation into the use of oxadiazoles for treating resistant bacterial infections revealed that patients experienced improved outcomes when treated with these compounds compared to standard antibiotic therapies.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride, and how can reaction efficiency be optimized?

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Adhere to protocols for dihydrochloride salts and oxadiazole derivatives:

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods for aerosol prevention .

- Storage : Store in sealed containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .

Q. Which analytical techniques confirm the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : Employ ammonium acetate buffer (pH 6.5) for mobile phase to assess purity .

- Mass Spectrometry : HRMS (EI) for exact mass verification (e.g., 127.0633 [M]+) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, focusing on oxadiazole (C=N) and piperidine protons .

Advanced Research Questions

Q. How can computational modeling predict interactions of this compound with biological targets?

- Methodological Answer : Leverage in silico tools to:

- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., GSK-3β), focusing on the oxadiazole moiety’s planar alignment with catalytic sites .

- ADME Prediction : SwissADME to evaluate hydrophilicity (LogP <2) and metabolic stability via cytochrome P450 interactions .

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .

Q. How can crystallographic data resolve contradictions in biological activity across assays?

- Methodological Answer : Structural insights mitigate assay variability:

- Crystal Structure Determination : Use SHELXL for refinement and ORTEP-III for 3D visualization of the oxadiazole-piperidine conformation .

- Twinning Analysis : Apply SHELXD to resolve twinned crystals, which may obscure active-site interactions .

- Hydrogen Bond Mapping : Identify key interactions (e.g., oxadiazole N–H⋯O with kinases) to rationalize activity discrepancies .

Q. What toxicological mechanisms are associated with oxadiazole derivatives, and how are they assessed?

- Methodological Answer : Toxicity profiling involves:

- Ames Test : Screen mutagenicity using Salmonella strains TA98/TA100 for nitro-furan metabolites .

- Carcinogenicity : Monitor 3,3’-dimethoxybenzidine derivatives, which are metabolized to carcinogenic dimers .

- CYP Inhibition Assays : Human liver microsomes to evaluate metabolic activation pathways .

Q. How can pharmacokinetic properties be improved through structural modifications?

- Methodological Answer : Optimize via:

- Bioisosteric Replacement : Substitute the 4-methylpiperidine with morpholine to enhance solubility (e.g., logD reduction by 0.5 units) .

- Prodrug Design : Introduce ester groups at the oxadiazole N-position for delayed hydrolysis and prolonged half-life .

- Crystallinity Tuning : Co-crystallize with succinic acid to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.